molecular formula C15H26N4O6 B3189308 AC-Ala-ala-ala-ala-ome CAS No. 30802-29-0

AC-Ala-ala-ala-ala-ome

Cat. No. B3189308
CAS RN: 30802-29-0
M. Wt: 358.39 g/mol
InChI Key: FGFDVLZJGHFRKZ-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“AC-Ala-ala-ala-ala-ome” is a peptide that is used as a substrate for the esterolytic activity of elastase . The enzyme elastase cleaves the methyl ester of Ac-Ala4-OMe much more rapidly than an amide bond .

Mechanism of Action

Target of Action

The primary target of AC-Ala-ala-ala-ala-ome is the enzyme elastase . Elastase is a serine protease that breaks down elastin, an important protein in connective tissues. The compound serves as a substrate for the esterolytic activity of elastase .

Mode of Action

AC-Ala-ala-ala-ala-ome interacts with elastase through its esterolytic activity . The enzyme cleaves the methyl ester of AC-Ala-ala-ala-ala-ome much more rapidly than an amide bond . This interaction results in the breakdown of the compound, demonstrating the enzyme’s activity.

Biochemical Pathways

It’s known that the compound is involved in the enzymatic activity of elastase Elastase is part of various biological processes, including tissue remodeling and immune response

Result of Action

The primary result of the action of AC-Ala-ala-ala-ala-ome is the demonstration of the esterolytic activity of elastase . By serving as a substrate for this enzyme, the compound helps to illustrate the enzyme’s function. The cleavage of the compound by elastase could potentially lead to changes at the molecular and cellular level, although the specific effects would depend on the context in which the enzyme is active.

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O6/c1-7(16-11(5)20)12(21)17-8(2)13(22)18-9(3)14(23)19-10(4)15(24)25-6/h7-10H,1-6H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23)/t7-,8-,9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFDVLZJGHFRKZ-XKNYDFJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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